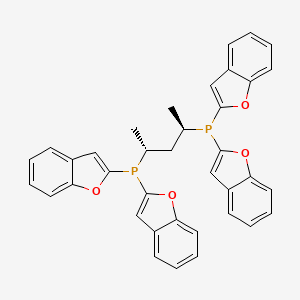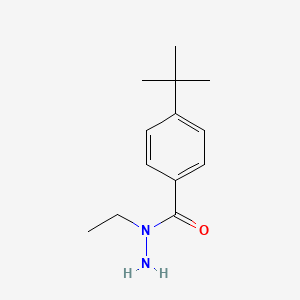
4-(tert-Butyl)-N-ethylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-N-ethylbenzohydrazide is an organic compound characterized by the presence of a tert-butyl group, an ethyl group, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-N-ethylbenzohydrazide typically involves the reaction of 4-tert-butylbenzohydrazide with ethylating agents under controlled conditions. One common method is the alkylation of 4-tert-butylbenzohydrazide using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(tert-Butyl)-N-ethylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
4-(tert-Butyl)-N-ethylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a probe in NMR studies of macromolecular complexes.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-N-ethylbenzohydrazide involves its interaction with molecular targets through its hydrazide moiety. The compound can form hydrogen bonds and engage in nucleophilic attacks, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
4-tert-Butylcatechol: Known for its antioxidant properties and used as a stabilizer in various applications.
tert-Butyl alcohol: Used as a solvent and intermediate in organic synthesis.
Butylated hydroxytoluene: A widely used antioxidant in food and industrial applications.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-tert-butyl-N-ethylbenzohydrazide |
InChI |
InChI=1S/C13H20N2O/c1-5-15(14)12(16)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5,14H2,1-4H3 |
Clé InChI |
OOWWCNHEECBXSD-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)C1=CC=C(C=C1)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



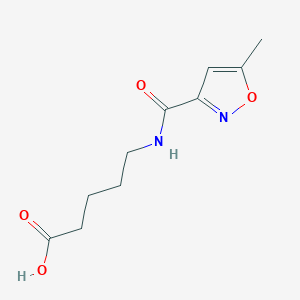
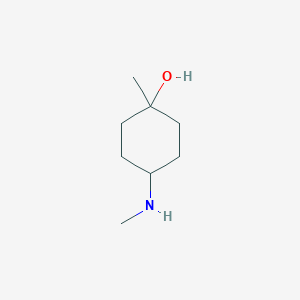
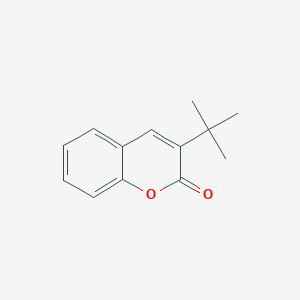

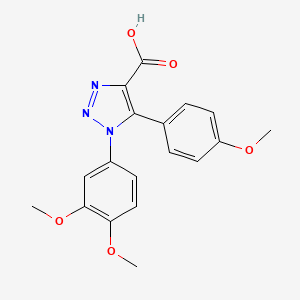
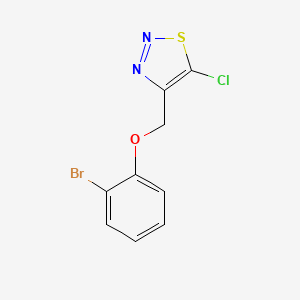
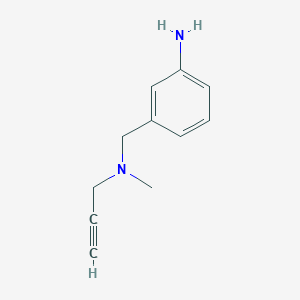

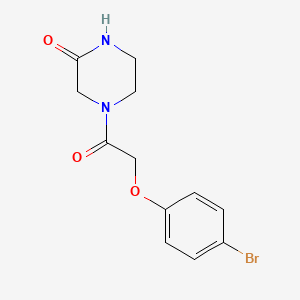
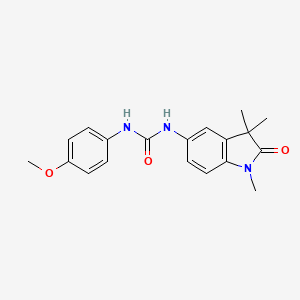
![(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
